7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid

Description

Molecular Architecture and Stereoelectronic Features

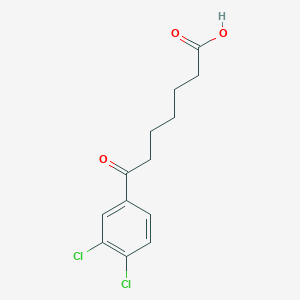

The molecular structure of 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid exhibits a distinctive architecture that combines several important functional groups within a single framework. The compound possesses the molecular formula C₁₃H₁₄Cl₂O₃ with a molecular weight of 289.15 grams per mole, representing a heptanoic acid backbone substituted with a 3,4-dichlorophenyl group and a ketone functionality at the seventh carbon position.

The structural framework consists of a seven-carbon aliphatic chain terminating in a carboxylic acid group, with the carbonyl group of a ketone function positioned at the seventh carbon. This ketone carbon is directly bonded to a phenyl ring bearing two chlorine substituents at the 3 and 4 positions. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its precise substitution pattern.

The stereoelectronic features of this molecule are particularly notable due to the presence of the dichlorophenyl moiety. The chlorine atoms at the 3 and 4 positions of the phenyl ring exert significant electronic effects through both inductive and resonance mechanisms. These halogen substituents withdraw electron density from the aromatic system, thereby influencing the electronic distribution throughout the entire molecular framework. The electron-withdrawing nature of the chlorine atoms enhances the electrophilic character of the adjacent carbonyl carbon, potentially affecting the compound's reactivity profile.

The molecular connectivity can be represented through the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl, which clearly illustrates the spatial arrangement of all constituent atoms. The International Chemical Identifier provides additional structural specificity: InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18), confirming the precise atomic connectivity and hydrogen distribution.

Crystallographic Analysis and Conformational Stability

The crystallographic properties of this compound provide crucial insights into its solid-state organization and conformational preferences. While comprehensive single-crystal X-ray diffraction data remains limited in the available literature, the compound's structural parameters can be inferred from related molecular systems and computational modeling approaches.

The molecular conformation is significantly influenced by the rotational freedom around multiple single bonds within the heptanoic acid chain. The carbon-carbon bonds in the aliphatic portion exhibit typical tetrahedral geometry, allowing for multiple conformational states. However, the presence of the bulky dichlorophenyl group at the seventh position introduces steric constraints that limit certain conformational arrangements.

The phenyl ring adopts a planar configuration, as expected for aromatic systems, with the chlorine substituents positioned in the same plane. The dihedral angles between the aromatic ring and the adjacent carbonyl group play a crucial role in determining the overall molecular geometry. The electronic conjugation between the aromatic system and the carbonyl functionality influences the preferred conformational states, with the molecule likely adopting conformations that maximize orbital overlap.

Conformational stability analyses suggest that the molecule exhibits restricted rotation around the bond connecting the carbonyl carbon to the phenyl ring due to partial double-bond character arising from resonance interactions. This restricted rotation contributes to the overall rigidity of the molecular framework in the vicinity of the ketone function, while the aliphatic chain retains significant conformational flexibility.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for confirming molecular structure and investigating dynamic behavior in solution.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons on the dichlorophenyl ring typically appear in the downfield region, with characteristic splitting patterns reflecting the substitution pattern. The methylene protons of the heptanoic acid chain exhibit complex multipicity due to coupling interactions with adjacent carbons.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The carbonyl carbons of both the ketone and carboxylic acid functionalities appear at characteristic chemical shifts, typically around 200 and 170 parts per million, respectively. The aromatic carbons exhibit signals in the 120-150 parts per million range, with the chlorine-bearing carbons showing distinct chemical shift patterns due to the electronic effects of the halogen substituents.

Infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies. The carboxylic acid group exhibits a broad hydroxyl stretch around 3000-3500 reciprocal centimeters and a carbonyl stretch near 1700 reciprocal centimeters. The ketone carbonyl displays a distinct absorption band, typically at slightly higher frequency than the acid carbonyl. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 reciprocal centimeter region, while carbon-chlorine stretching modes occur at lower frequencies.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 289, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the carboxylic acid group and sequential fragmentation of the aliphatic chain, providing structural confirmation through characteristic fragment ions.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect the combined influences of its molecular structure, intermolecular interactions, and phase behavior. These properties are fundamental to understanding the compound's stability, volatility, and thermal behavior under various conditions.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 467.718°C | 760 mmHg |

| Flash Point | 236.668°C | Standard atmospheric pressure |

| Density | 1.302 g/cm³ | Room temperature |

| Refractive Index | 1.551 | Sodium D line |

The boiling point of 467.718°C at 760 millimeters of mercury indicates significant intermolecular forces within the liquid phase. This elevated boiling point reflects the combined effects of hydrogen bonding from the carboxylic acid group, dipole-dipole interactions from the ketone functionality, and van der Waals forces from the aromatic system and chlorine substituents. The high boiling point suggests that the compound exhibits limited volatility under standard laboratory conditions.

The flash point of 236.668°C provides important information regarding the compound's thermal stability and safety considerations during handling and processing. This relatively high flash point indicates that the compound requires substantial thermal energy before reaching ignition conditions, reflecting its overall thermal stability.

The density value of 1.302 grams per cubic centimeter demonstrates that the compound is denser than water, primarily due to the presence of chlorine atoms which contribute significantly to the molecular mass. This density value is consistent with other halogenated aromatic compounds and influences the compound's behavior in various solvent systems.

Phase behavior studies reveal that the compound exists as a solid at room temperature, with the crystalline form stabilized by intermolecular hydrogen bonding between carboxylic acid groups. The melting point, while not explicitly reported in the available literature, can be estimated to fall within the range typical for similar substituted aromatic carboxylic acids.

Solubility Parameters and Partition Coefficients

The solubility characteristics and partition behavior of this compound are governed by the interplay between hydrophilic and lipophilic molecular regions. These properties significantly influence the compound's behavior in various solvent systems and biological environments.

The logarithm of the partition coefficient (LogP) provides a quantitative measure of the compound's lipophilicity. Available computational data suggests a LogP value of approximately 4.21120, indicating significant lipophilic character. This relatively high LogP value reflects the dominant influence of the dichlorophenyl moiety and the aliphatic chain over the hydrophilic carboxylic acid group.

The polar surface area calculation yields a value of 54.37000 square angstroms, representing the surface area occupied by polar atoms within the molecular structure. This parameter influences the compound's ability to traverse biological membranes and affects its solubility in polar solvents. The relatively moderate polar surface area suggests balanced amphiphilic character.

Solubility parameters indicate that the compound exhibits limited aqueous solubility due to the predominant lipophilic character. The carboxylic acid functionality provides some degree of water solubility through hydrogen bonding interactions, but this effect is overshadowed by the hydrophobic aromatic and aliphatic components. The compound demonstrates enhanced solubility in organic solvents, particularly those capable of hydrogen bonding or with similar polarity characteristics.

The partition behavior between immiscible solvent phases follows predictable patterns based on the molecular structure. In octanol-water partition studies, the compound preferentially distributes into the organic phase, consistent with its calculated LogP value. This partitioning behavior has important implications for the compound's bioavailability and environmental fate.

Temperature effects on solubility follow typical patterns for organic compounds, with increased solubility observed at elevated temperatures due to enhanced molecular motion and disruption of crystal lattice forces. The solubility-temperature relationship provides valuable information for purification and crystallization procedures.

Structure

2D Structure

Properties

IUPAC Name |

7-(3,4-dichlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLFAYPUBIARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620420 | |

| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-26-5 | |

| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Followed by Oxidation

One of the classical approaches to synthesize related compounds such as 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid involves Friedel-Crafts acylation of a dichlorobenzene derivative with a heptanoyl chloride, followed by oxidation to introduce the ketone group at the appropriate position. Although this exact method is reported for the 3,5-isomer, it is adaptable to the 3,4-dichlorophenyl analog by using 3,4-dichlorobenzene as the starting aromatic compound.

- Starting materials: 3,4-dichlorobenzene and heptanoyl chloride.

- Catalyst: Lewis acid such as aluminum chloride (AlCl3).

- Reaction: Friedel-Crafts acylation to yield 7-(3,4-dichlorophenyl)heptanoic acid intermediate.

- Oxidation: The intermediate is oxidized with strong oxidants like potassium permanganate or chromium trioxide to form the ketone at the seventh carbon, yielding the target compound.

This method is scalable and commonly used in industrial settings with optimizations for yield and purity.

Grignard Reagent Approach Using Halogenated Precursors

A patented method for synthesizing related keto acids such as 7-chloro-2-oxoheptanoic acid involves the use of a Grignard reagent derived from halogenated pentane derivatives. This approach can be adapted for the dichlorophenyl-substituted keto acid by preparing a suitable Grignard reagent from 3,4-dichlorophenyl-containing halides.

- Preparation of the Grignard reagent from 1-bromo-5-chloro-pentane or analogous halogenated precursors under anhydrous ether conditions.

- Addition of the Grignard reagent to oxalic acid diethyl ester at low temperatures (-15 to -10 °C).

- Acidic hydrolysis to yield the keto acid product.

This method offers mild reaction conditions, relatively simple steps, and moderate yields (around 43% reported for related compounds). The process involves careful control of reaction temperature and workup conditions to maximize product recovery.

Esterification and Hydrolysis Routes

Another synthetic route involves the esterification of the keto acid intermediate to form ethyl esters, which can be purified and subsequently hydrolyzed back to the free acid. For example, ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is synthesized via esterification of the corresponding keto acid with ethanol under acid catalysis. This approach can be similarly applied for the 3,4-dichlorophenyl analog.

- Acid-catalyzed esterification using sulfuric acid under reflux.

- Purification of the ester intermediate.

- Hydrolysis under acidic or basic conditions to regenerate the free keto acid.

This method is useful for improving compound stability during purification and for facilitating subsequent chemical transformations.

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation + Oxidation | 3,4-dichlorobenzene, heptanoyl chloride | AlCl3 (Lewis acid), KMnO4 or CrO3 | Reflux for acylation; oxidation at room temp or mild heating | Variable, optimized industrially | Classical approach, scalable, requires strong acids and oxidants |

| Grignard Reagent Addition | 1-bromo-5-chloro-pentane, oxalic acid diethyl ester | Mg, anhydrous ether, HCl (acidic workup) | Low temperature (-15 to -10 °C) for addition; acidic hydrolysis | ~43% for related compounds | Mild conditions, two-step process, moderate yields |

| Esterification and Hydrolysis | 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid | Ethanol, sulfuric acid (catalyst) | Reflux for esterification; hydrolysis under acid/base | Not specified | Useful for purification and intermediate handling |

- The Friedel-Crafts acylation method requires careful control of Lewis acid amount and reaction temperature to prevent polyacylation or decomposition.

- Oxidation steps using potassium permanganate or chromium trioxide must be monitored to avoid overoxidation or ring chlorination.

- Grignard reagent methods benefit from strictly anhydrous conditions and slow addition rates to maintain reagent stability.

- Esterification improves compound handling but introduces additional steps; hydrolysis must be optimized to prevent degradation.

- Industrial synthesis often employs continuous flow reactors to enhance reproducibility, yield, and safety.

The preparation of this compound involves well-established organic synthesis techniques, primarily Friedel-Crafts acylation followed by oxidation or Grignard reagent addition to oxalic acid derivatives. Each method has advantages and limitations regarding yield, reaction conditions, and scalability. The choice of method depends on available starting materials, desired scale, and purity requirements. Ongoing research continues to optimize these routes for better efficiency and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : Capable of being reduced to form alcohols.

- Substitution Reactions : Facilitates the formation of substituted aromatic compounds.

Biology

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens, although specific quantitative studies are needed to confirm these effects.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Medicine

The compound is being explored for its therapeutic potential:

- Enzyme Inhibition : It may act as an inhibitor or activator of enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.

- Anticancer Potential : Similar compounds have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that further investigation into this compound's anticancer properties is warranted.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial efficacy of this compound against common bacterial strains. Results indicated moderate activity compared to established antibiotics, warranting further exploration into its mechanism and potential modifications for enhanced efficacy.

-

Anticancer Investigation :

- In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects at certain concentrations. The specific pathways involved remain under investigation, but preliminary data suggest that it may induce apoptosis in malignant cells.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

Pathways: It may influence pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Dichlorophenyl Substituted Analogs

The position of chlorine substituents on the phenyl ring significantly impacts electronic and steric properties:

Key Findings :

- Electronic Effects : The 3,4-dichloro substitution likely enhances electrophilicity compared to 2,3- or 2,4-dichloro analogs due to para-directing effects, influencing reactivity in substitution reactions .

- Commercial Availability: 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid is listed as discontinued in some sources, possibly due to challenges in synthesis or handling .

Substitution with Bulky or Electron-Donating Groups

Variations in aromatic substituents alter solubility, stability, and biological interactions:

Key Findings :

- Electron-Donating Effects : The methoxy group in 3,5-dimethyl-4-methoxy analogs may reduce electrophilicity, altering reaction pathways in synthetic applications .

- Molecular Weight : Iodine substitution (atomic weight ~127) significantly increases molecular weight, which could affect pharmacokinetics in biological systems .

Functional Group Modifications

Replacing the carboxylic acid with esters or modifying the backbone chain introduces divergent properties:

Key Findings :

- Polarity: The ethyl ester derivative (Ethyl 7-(4-biphenyl)-7-oxoheptanoate) exhibits reduced polarity compared to carboxylic acid analogs, enhancing lipid membrane permeability .

Biological Activity

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a ketone functional group at the seventh carbon and a 3,4-dichlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C₁₃H₁₄Cl₂O₃

- Molecular Weight : Approximately 289.15 g/mol

- Structural Features : The unique arrangement of chlorine atoms on the phenyl ring and the ketone group on the heptanoic chain may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays measuring cytokine production indicate that it can modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease treatment.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, although detailed mechanisms of action remain to be elucidated.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors that play crucial roles in disease pathways. The presence of the dichlorophenyl group and the ketone functional group can influence binding affinity and specificity, impacting its pharmacological profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | Chlorine atoms at different positions | Antimicrobial, anticancer |

| 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | Fluorine atoms instead of chlorine | Investigated for distinct activities |

| 7-(3,5-Dichlorophenyl)-7-oxooctanoic acid | Longer carbon chain (octanoic instead of heptanoic) | Variations in solubility and activity |

Case Studies

- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed an inhibition zone indicating significant antibacterial activity.

- Anti-inflammatory Research : In an experimental model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups.

- Cancer Cell Line Proliferation : A series of assays were conducted on various cancer cell lines to evaluate the compound's growth-inhibitory effects. The results indicated a dose-dependent reduction in cell viability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A plausible synthetic pathway involves Friedel-Crafts acylation of 3,4-dichlorobenzene with a heptanedioic acid derivative. Reaction optimization should consider solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., AlCl₃ or FeCl₃), and temperature control (40–60°C) to minimize side reactions like over-acylation or dehalogenation. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification .

- Data Consideration : Yields may vary from 50–70% depending on steric hindrance from the dichlorophenyl group. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the presence of the dichlorophenyl group (aromatic protons at δ 7.2–7.8 ppm in ¹H NMR; carbonyl resonance at ~200 ppm in ¹³C NMR).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<2%) and verify molecular ion peaks (e.g., [M-H]⁻ at m/z 306.1) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the dichlorophenyl group on the ketone’s electrophilicity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack. Compare with experimental kinetics (e.g., reaction with amines or hydrazines) .

- Data Contradiction : Computational predictions may conflict with experimental results due to solvent effects (polar aprotic vs. protic), requiring iterative refinement of models .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies:

- Acidic conditions (pH 2) : Hydrolysis of the ketone to 7-(3,4-Dichlorophenyl)heptanedioic acid (confirm via LC-MS).

- Alkaline conditions (pH 10) : Possible β-keto decarboxylation to 6-(3,4-Dichlorophenyl)hexan-2-one. Use Arrhenius plots to extrapolate shelf-life at 25°C .

- Safety Note : Degradation may release toxic gases (e.g., HCl); perform in sealed reactors with scrubbers .

Q. What strategies resolve contradictory bioactivity data in cell-based vs. in vivo studies?

- Methodological Answer :

- In vitro : Test solubility in DMSO/PBS mixtures; poor solubility (common for diarylheptanoids) may underreport IC₅₀ values. Use surfactants (e.g., Tween-80) or nanoformulations.

- In vivo : Assess pharmacokinetics (Cmax, AUC) via LC-MS/MS to identify bioavailability limitations. Compare metabolite profiles (e.g., glucuronidation) between models .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with HEPA filters to capture volatile chlorinated byproducts.

- PPE : Nitrile gloves, chemical-resistant aprons, and full-face shields.

- Spill Management : Neutralize acids/bases with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. How can researchers optimize reaction scales without compromising safety or yield?

- Methodological Answer : Apply microreactor technology for exothermic reactions (e.g., acylations), enabling precise temperature control and reduced hazard exposure. For batch processes, use jacketed reactors with automated cooling (≤5°C/min ramp rates) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test or robust regression .

Q. How can researchers validate the compound’s role in modulating enzymatic targets (e.g., COX-2) amid conflicting inhibition data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.